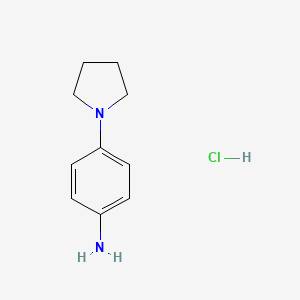

4-(1-Pyrrolidinyl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrrolidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6H,1-2,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZKSFMNJXRVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216670-47-2 | |

| Record name | 4-(pyrrolidin-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(1-Pyrrolidinyl)aniline Hydrochloride

This guide presents a comprehensive, in-depth technical overview for the synthesis and characterization of 4-(1-Pyrrolidinyl)aniline hydrochloride, tailored for researchers, scientists, and professionals in drug development. The content is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a robust understanding for practical application.

Strategic Importance and Rationale

4-(1-Pyrrolidinyl)aniline serves as a crucial building block in medicinal chemistry and materials science.[1] The incorporation of the pyrrolidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Its hydrochloride salt is often preferred in drug development for its improved stability, solubility, and handling characteristics.

The synthetic approach detailed herein is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2][3][4] This method is renowned for its efficiency and broad substrate scope in forming C-N bonds, making it a reliable choice for synthesizing aryl amines.[2][3]

Synthesis Methodology: A Step-by-Step Protocol

The synthesis is a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

Part A: Synthesis of 4-(1-Pyrrolidinyl)aniline (Free Base)

This stage employs a Buchwald-Hartwig amination reaction. The selection of a palladium catalyst and a sterically hindered phosphine ligand is critical for achieving high yields.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow for 4-(1-Pyrrolidinyl)aniline synthesis.

Detailed Protocol:

-

Reaction Setup: In a nitrogen-flushed glovebox or using Schlenk techniques, a reaction vessel is charged with 4-bromoaniline, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (a strong base).

-

Reagent Addition: Anhydrous toluene is added as the solvent, followed by the addition of pyrrolidine.

-

Reaction Execution: The mixture is heated to 100°C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to yield the pure 4-(1-Pyrrolidinyl)aniline free base.

Part B: Formation of the Hydrochloride Salt

The conversion to the hydrochloride salt enhances the compound's stability and water solubility.

Experimental Workflow: Salt Formation

Caption: Protocol for the conversion of the free base to its hydrochloride salt.

Detailed Protocol:

-

Dissolution: The purified 4-(1-Pyrrolidinyl)aniline is dissolved in anhydrous diethyl ether.

-

Precipitation: The solution is cooled to 0°C, and a solution of 2M hydrogen chloride in diethyl ether is added dropwise, leading to the precipitation of the hydrochloride salt.

-

Isolation: The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Rigorous Characterization for Structural Verification

Comprehensive spectroscopic analysis is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrolidine protons. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the different carbon atoms in the molecule, including the aromatic and aliphatic regions.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | Aromatic Carbons | 110 - 150 |

| Pyrrolidine (α to N) | ~3.3 | Pyrrolidine (α to N) | ~47 |

| Pyrrolidine (β to N) | ~2.0 | Pyrrolidine (β to N) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 3200-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 2975-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1340-1250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 4-(1-Pyrrolidinyl)aniline, the expected molecular ion peak for the free base ([M+H]⁺) would be at m/z 163.1233.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for purity determination, and should indicate a purity of ≥98%. Elemental analysis should also be performed to confirm the empirical formula.

References

A comprehensive list of references is provided for further reading and verification of the methodologies described.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(1-Pyrrolidinyl)aniline

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric fragmentation behavior of 4-(1-Pyrrolidinyl)aniline, a compound of interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the characteristic fragmentation pathways, this guide aims to equip scientists with the predictive knowledge required for accurate structural identification and characterization of this and related molecules. Methodologies for acquiring high-quality mass spectra are also detailed, ensuring a self-validating system for experimental replication and analysis.

Introduction: The Structural Context of 4-(1-Pyrrolidinyl)aniline

4-(1-Pyrrolidinyl)aniline, with a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol , incorporates two key functional groups that dictate its behavior in a mass spectrometer: a tertiary aromatic amine and a saturated heterocyclic pyrrolidine ring. The interplay between the electron-donating pyrrolidinyl group and the aromatic aniline system creates a molecule with distinct ionization and fragmentation characteristics. Understanding these characteristics is paramount for its unambiguous identification in complex matrices, such as in metabolite identification studies or synthetic reaction monitoring.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The fragmentation patterns generated upon ionization provide a molecular fingerprint, offering profound insights into the compound's structure. This guide will explore the fragmentation mechanisms of 4-(1-Pyrrolidinyl)aniline under both "hard" (EI) and "soft" (ESI) ionization techniques.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization is a highly energetic technique that typically results in extensive fragmentation, providing rich structural information.[1] The process begins with the bombardment of the analyte molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). For 4-(1-Pyrrolidinyl)aniline, the molecular ion is expected at an m/z of 162.

Proposed EI Fragmentation Pathway

The fragmentation of the 4-(1-Pyrrolidinyl)aniline molecular ion is primarily driven by the stability of the resulting fragments. The presence of the nitrogen atoms and the aromatic ring significantly influences the fragmentation cascade.

A key fragmentation mechanism for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[2][3] In the case of the pyrrolidine ring, this leads to the formation of a stable, resonance-stabilized cation.

Key Fragmentation Steps:

-

Molecular Ion Formation: C₁₀H₁₄N₂ + e⁻ → [C₁₀H₁₄N₂]•+ + 2e⁻ (m/z = 162)

-

Alpha-Cleavage and Ring Opening of the Pyrrolidine Moiety: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the pyrrolidinyl nitrogen, leading to the loss of a C₂H₄ (ethene) molecule and the formation of a prominent ion at m/z 134.

-

Further Fragmentation: The ion at m/z 134 can undergo further fragmentation, including the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for aromatic amines, to yield an ion at m/z 107.

The following diagram illustrates the proposed EI fragmentation pathway:

Caption: Proposed EI fragmentation pathway of 4-(1-Pyrrolidinyl)aniline.

Summary of Expected EI Fragments

The following table summarizes the key ions expected in the EI mass spectrum of 4-(1-Pyrrolidinyl)aniline.

| m/z | Proposed Structure/Formula | Fragmentation Step |

| 162 | [C₁₀H₁₄N₂]•+ | Molecular Ion |

| 134 | [C₈H₁₀N₂]•+ | Loss of C₂H₄ from the pyrrolidine ring |

| 107 | [C₇H₇N]•+ | Loss of HCN from the m/z 134 fragment |

| 92 | [C₆H₆N]+ | Putative aniline fragment |

| 77 | [C₆H₅]+ | Phenyl cation |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Confirmation

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4][5] This makes it ideal for determining the molecular weight of the analyte. For 4-(1-Pyrrolidinyl)aniline, the protonated molecule would be observed at m/z 163. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Proposed ESI-MS/MS Fragmentation Pathway

In ESI, protonation is likely to occur at the most basic site, which in this molecule is the pyrrolidinyl nitrogen. The fragmentation of the protonated molecule is often directed by the location of the charge. It has been noted that for molecules containing a basic pyrrolidine moiety, the fragmentation can be dominated by the loss of the neutral pyrrolidine.[6]

Key Fragmentation Steps:

-

Protonated Molecule Formation: C₁₀H₁₄N₂ + H⁺ → [C₁₀H₁₅N₂]⁺ (m/z = 163)

-

Neutral Loss of Pyrrolidine: The most prominent fragmentation pathway is the neutral loss of pyrrolidine (C₄H₉N), resulting in a highly stable anilinium ion at m/z 92.

-

Alternative Fragmentation: A less favorable fragmentation could involve the opening of the pyrrolidine ring, similar to the EI fragmentation, but this is expected to be a minor pathway in ESI-MS/MS.

The following diagram illustrates the proposed ESI-MS/MS fragmentation pathway:

Caption: Proposed ESI-MS/MS fragmentation of 4-(1-Pyrrolidinyl)aniline.

Summary of Expected ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 163 | 92 | C₄H₉N (Pyrrolidine) |

Experimental Protocols for Mass Spectrometric Analysis

To obtain reliable and reproducible mass spectra of 4-(1-Pyrrolidinyl)aniline, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like 4-(1-Pyrrolidinyl)aniline using EI.[7][8][9]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve a small amount of 4-(1-Pyrrolidinyl)aniline in a volatile organic solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 100 µg/mL.

-

Ensure the sample is free of non-volatile impurities.

-

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes.

-

Workflow Diagram for GC-MS Analysis:

Caption: Workflow for GC-MS analysis of 4-(1-Pyrrolidinyl)aniline.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is the method of choice for analyzing less volatile compounds and for targeted quantification.[4][9]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

MS1: Scan for the precursor ion at m/z 163.

-

MS2: Fragment the precursor ion (m/z 163) with appropriate collision energy (optimization required, typically 10-30 eV) and scan for product ions.

-

Workflow Diagram for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS analysis of 4-(1-Pyrrolidinyl)aniline.

Conclusion

The mass spectrometric fragmentation of 4-(1-Pyrrolidinyl)aniline is characterized by distinct pathways depending on the ionization technique employed. Under EI, the fragmentation is dominated by alpha-cleavage and ring-opening of the pyrrolidine moiety, providing detailed structural information. In contrast, ESI-MS/MS analysis is characterized by the facile neutral loss of the pyrrolidine ring from the protonated molecule. By understanding these fundamental fragmentation mechanisms and employing the detailed experimental protocols provided, researchers can confidently identify and characterize 4-(1-Pyrrolidinyl)aniline and related compounds in their work. This guide serves as a foundational reference to support the rigorous scientific investigation required in modern chemical and pharmaceutical research.

References

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Zhang, H., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Navigating the Conformational Landscape: A Theoretical and Experimental NMR Deep Dive into 4-(1-Pyrrolidinyl)piperidine

Introduction: The Significance of 4-(1-Pyrrolidinyl)piperidine in Modern Drug Discovery

In the intricate world of medicinal chemistry, the piperidine and pyrrolidine scaffolds are foundational motifs, present in a vast array of pharmaceuticals and natural products.[1][2] The compound 4-(1-pyrrolidinyl)piperidine, a molecule uniting both these key heterocyclic systems, represents a significant building block in the development of novel therapeutics. Its structural framework is a cornerstone in the synthesis of potent analgesics, antidepressants, and agents for cognitive enhancement.[1][3][4] The therapeutic efficacy and biological activity of molecules derived from this scaffold are intrinsically linked to their three-dimensional structure and conformational dynamics. A thorough understanding of the conformational preferences and electronic environment of 4-(1-pyrrolidinyl)piperidine is therefore paramount for rational drug design and development.

This in-depth technical guide provides a comprehensive exploration of 4-(1-pyrrolidinyl)piperidine through the dual lenses of theoretical and experimental Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the quantum mechanical calculations that predict its stable conformations and NMR spectral properties, and detail the experimental NMR techniques that validate and illuminate these theoretical findings. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage a combined theoretical and experimental NMR approach for the structural elucidation of complex heterocyclic amines.

Theoretical Framework: Unveiling Conformational Isomers and Predicting NMR Signatures

The conformational flexibility of the piperidine ring, which can adopt chair, boat, and twist-boat conformations, coupled with the pyrrolidine substituent, gives rise to several possible low-energy structures for 4-(1-pyrrolidinyl)piperidine. The most stable of these are typically the chair conformations of the piperidine ring, with the pyrrolidinyl group in either an equatorial or axial position.[5][6]

A robust theoretical approach, employing Density Functional Theory (DFT), is a powerful tool for predicting the geometries, relative energies, and NMR chemical shifts of these conformers.[5][6] This computational insight is crucial for interpreting experimental NMR data, where the observed spectra are often a population-weighted average of the contributing conformers.

Computational Protocol for Conformational Analysis and NMR Chemical Shift Prediction

The following protocol outlines a validated approach for the theoretical study of 4-(1-pyrrolidinyl)piperidine, grounded in established computational chemistry principles.[5][6]

-

Conformational Search:

-

Objective: To identify all possible low-energy conformers of the molecule.

-

Methodology: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This initial, computationally less expensive step broadly explores the potential energy surface.

-

-

Geometry Optimization:

-

Objective: To obtain the precise geometries and relative energies of the identified conformers.

-

Methodology: The geometries of the low-energy conformers from the initial search are then optimized at a higher level of theory, typically DFT. A common and effective choice is the B3LYP functional with a basis set such as 6-31G(d).[5] The final optimized geometries represent the minimum energy structures.

-

-

NMR Chemical Shift Calculation:

-

Objective: To predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for each stable conformer.

-

Methodology: The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized geometries.[7] For improved accuracy, these calculations are often performed with a larger basis set, such as 6-311++G(d,p).[5][6] The calculations are typically performed in the gas phase or with the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) to account for solvent effects.[5]

-

-

Data Analysis:

-

Objective: To compare theoretical predictions with experimental data.

-

Methodology: The calculated NMR chemical shifts for each conformer are compared with the experimental values. The Boltzmann population of each conformer at a given temperature can be calculated from their relative energies to determine the population-weighted average chemical shifts.

-

Diagram of the Theoretical Workflow

Caption: Workflow for the theoretical investigation of 4-(1-pyrrolidinyl)piperidine.

Experimental NMR Analysis: A Practical Guide to Structural Elucidation

Experimental NMR spectroscopy provides the ground truth for the theoretical models. A suite of 1D and 2D NMR experiments is employed to unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivities within the molecule.

Sample Preparation: The Foundation of High-Quality NMR Data

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Analyte: 4-(1-pyrrolidinyl)piperidine (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

-

Solvent: A deuterated solvent (e.g., chloroform-d, methanol-d₄, DMSO-d₆) is used to avoid overwhelming solvent signals in the ¹H NMR spectrum. The choice of solvent can also be used to investigate solvent effects on the conformational equilibrium.[5]

-

Procedure:

-

Weigh the desired amount of 4-(1-pyrrolidinyl)piperidine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

-

Experimental Protocols for NMR Data Acquisition

The following protocols are based on established NMR methodologies and the specific study of 4-(1-pyrrolidinyl)piperidine by Alver et al. (2011).[5] All spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1. ¹H NMR Spectroscopy

-

Purpose: To identify the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and relative integrations.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 12 ppm, centered around 5-6 ppm.

-

2. ¹³C NMR Spectroscopy

-

Purpose: To identify the number of unique carbon environments and their chemical shifts.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

-

3. DEPT (Distortionless Enhancement by Polarization Transfer)

-

Purpose: To determine the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).

-

Methodology: Three separate experiments are typically run: DEPT-45, DEPT-90, and DEPT-135.

-

DEPT-45: All protonated carbons appear as positive signals.

-

DEPT-90: Only CH carbons appear as positive signals.

-

DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed in DEPT spectra.

-

4. COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are spin-spin coupled to each other, typically over two or three bonds (¹H-¹H correlations).

-

Methodology: A 2D experiment that plots the ¹H spectrum against itself. Cross-peaks appear between the signals of coupled protons.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard gradient-selected COSY sequence.

-

Number of Increments in F1: 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

5. HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C correlations).

-

Methodology: A 2D experiment that correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. A cross-peak indicates a direct bond between a proton and a carbon.

-

Typical Acquisition Parameters:

-

Pulse Program: A standard gradient-selected HSQC sequence.

-

Number of Increments in F1: 128-256.

-

Number of Scans (NS): 4-16 per increment.

-

Diagram of the Experimental Workflow

Sources

- 1. TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION [imserc.northwestern.edu]

- 2. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Modular Pulse Program Generation for NMR Supersequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ulethbridge.ca [ulethbridge.ca]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of Amino Acids using 4-(1-Pyrrolidinyl)aniline Hydrochloride as a Novel Electroactive Derivatizing Agent

Introduction: A New Horizon in Amino Acid Quantification

The precise quantification of amino acids is a cornerstone of numerous scientific disciplines, from proteomics and clinical diagnostics to food science and drug development. Amino acids, as the fundamental building blocks of proteins, play a pivotal role in virtually all biological processes.[1] Consequently, the development of sensitive, robust, and efficient analytical methods for their determination is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for amino acid analysis due to its high resolution and quantitative accuracy.[2] However, a significant challenge in the HPLC analysis of amino acids is their general lack of strong chromophores or fluorophores, making their direct detection at low concentrations difficult. To overcome this limitation, a pre-column derivatization step is commonly employed to attach a UV-active or fluorescent tag to the amino acid molecules, thereby enhancing their detectability.[1][3]

This application note introduces a novel and highly sensitive method for the quantitative analysis of amino acids utilizing 4-(1-Pyrrolidinyl)aniline hydrochloride as a pre-column derivatizing agent, followed by separation using reverse-phase HPLC and detection via an electrochemical detector (ECD). The electroactive nature of the 4-(1-Pyrrolidinyl)aniline moiety provides a distinct advantage in terms of sensitivity and selectivity, offering a powerful alternative to traditional UV or fluorescence-based detection methods.[4]

The proposed methodology is built upon the well-established principles of amide bond formation, where the primary aromatic amine of 4-(1-Pyrrolidinyl)aniline reacts with the carboxylic acid group of the amino acids in the presence of a coupling agent.[5][6][7] This creates a stable, electroactive derivative that is readily amenable to HPLC-ECD analysis.

Principle of the Method: Electroactive Tagging of Amino Acids

The core of this analytical method lies in the chemical derivatization of amino acids with 4-(1-Pyrrolidinyl)aniline. This process involves the formation of a stable amide bond between the primary amine of the derivatizing agent and the carboxyl group of the amino acid. This reaction is facilitated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in an appropriate solvent.

The resulting derivatized amino acid incorporates the electroactive 4-(1-Pyrrolidinyl)aniline tag, which can be readily oxidized at a specific potential on the surface of an electrode in an electrochemical detector. The measured current is directly proportional to the concentration of the derivatized amino acid, enabling highly sensitive and selective quantification.

Visualizing the Derivatization and Workflow

To provide a clear understanding of the underlying chemistry and the analytical process, the following diagrams illustrate the key steps.

Caption: Overview of the experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents

-

Amino Acid Standards: Analytical grade standards of all amino acids of interest.

-

This compound: (Purity > 98%)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC): (Purity > 98%)

-

N-Hydroxysuccinimide (NHS): (Optional, to improve reaction efficiency)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (deionized, 18 MΩ·cm).

-

Buffers: Borate buffer (0.1 M, pH 8.5), Phosphate buffer for mobile phase.

-

Acids and Bases: Hydrochloric acid (for protein hydrolysis), Sodium hydroxide (for pH adjustment).

Protocol 1: Preparation of Reagents

-

Amino Acid Standard Stock Solution (1 mM): Accurately weigh and dissolve appropriate amounts of each amino acid standard in 0.1 M HCl to prepare a 1 mM stock solution. Store at -20°C. A working standard mixture of a lower concentration can be prepared by diluting the stock solution.

-

Derivatizing Reagent Solution (10 mM): Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 10 mM. This solution should be prepared fresh daily and protected from light.

-

Coupling Agent Solution (50 mM EDC): Accurately weigh and dissolve EDC in deionized water to a final concentration of 50 mM. Prepare this solution immediately before use as it is moisture sensitive.

-

Borate Buffer (0.1 M, pH 8.5): Prepare a 0.1 M solution of sodium borate and adjust the pH to 8.5 with a sodium hydroxide or boric acid solution.

Protocol 2: Sample Preparation

-

For Free Amino Acids: Dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay. Filter the sample through a 0.22 µm syringe filter prior to derivatization.

-

For Protein/Peptide Samples: Perform acid hydrolysis by incubating the sample with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube. After hydrolysis, evaporate the HCl under a stream of nitrogen and reconstitute the sample in 0.1 M HCl.

Protocol 3: Derivatization Procedure

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid standard mixture or sample.

-

Add 100 µL of 0.1 M borate buffer (pH 8.5) to the tube and vortex briefly.

-

Add 50 µL of the 10 mM this compound solution in acetonitrile and vortex.

-

Initiate the reaction by adding 50 µL of the freshly prepared 50 mM EDC solution.

-

Vortex the mixture thoroughly and incubate at 60°C for 30 minutes in a heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

Add 750 µL of the initial mobile phase to the tube, vortex, and transfer to an HPLC vial for analysis.

Protocol 4: HPLC-ECD Analysis

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and an electrochemical detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 25 mM phosphate buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50% B

-

30-31 min: 50-10% B (linear gradient)

-

31-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

-

Electrochemical Detector:

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl.

-

Applied Potential: +0.8 V (This should be optimized based on hydrodynamic voltammetry of a derivatized standard). The oxidation potential of substituted anilines is influenced by the nature of the substituents. [8][9][10][11][12]

-

Method Validation and Performance Characteristics

A comprehensive validation of this analytical method should be performed to ensure its reliability and accuracy. The validation parameters should be assessed in accordance with established guidelines. [13]

| Parameter | Procedure | Acceptance Criteria |

|---|---|---|

| Specificity | Analyze blank samples, individual amino acid standards, and a mixture of all standards to ensure no interfering peaks at the retention times of the derivatized amino acids. | Baseline resolution of all derivatized amino acid peaks. |

| Linearity | Prepare a series of at least five concentrations of the amino acid standard mixture and perform the derivatization and analysis. Plot the peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determine the signal-to-noise ratio (S/N) for the lowest concentration standards. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |

| Accuracy (Recovery) | Spike a known concentration of amino acid standards into a sample matrix and calculate the percentage recovery. | Recovery between 85% and 115%. |

| Precision (Repeatability and Intermediate Precision) | Analyze multiple replicates of a standard solution on the same day (repeatability) and on different days with different analysts (intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |

| Stability | Analyze derivatized samples stored under different conditions (e.g., room temperature, 4°C) over a period of time to assess the stability of the derivatives. | Minimal degradation of the derivatized product over the tested period. |

Expected Results and Discussion

This method is anticipated to provide excellent sensitivity for the quantification of amino acids, with detection limits in the low picomole to femtomole range, owing to the inherent sensitivity of electrochemical detection. The reverse-phase HPLC separation should effectively resolve the derivatized amino acids, with the elution order being influenced by the hydrophobicity of the amino acid side chains.

The use of 4-(1-Pyrrolidinyl)aniline as a derivatizing agent offers several advantages:

-

High Sensitivity: The electroactive nature of the tag allows for detection at very low concentrations.

-

Selectivity: Electrochemical detection can be more selective than UV detection, as only compounds that are electroactive at the applied potential will be detected.

-

Novelty: This method provides a new tool for researchers in the field of amino acid analysis.

It is important to note that the derivatization reaction conditions, particularly pH and temperature, should be carefully optimized to ensure complete and reproducible derivatization for all amino acids. The stability of the derivatized products should also be thoroughly investigated to establish appropriate sample handling and storage procedures.

Conclusion

The use of this compound as a novel electroactive derivatizing agent presents a promising new avenue for the quantitative analysis of amino acids by HPLC with electrochemical detection. The proposed method, grounded in established chemical principles, offers the potential for high sensitivity and selectivity. Through rigorous validation, this protocol can be established as a reliable and powerful tool for researchers, scientists, and drug development professionals engaged in the critical task of amino acid quantification.

References

-

Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

- Perrett, D., & Gilbert, J. C. (1988). Amino acid measurement by high-performance liquid chromatography using electrochemical detection.

- Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231-1239.

- Konieczka, P., & Namieśnik, J. (Eds.). (2017). Validation of an HPLC method for the determination of amino acids in feed.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Al-Mulla, A. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.

- Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 15(8), 1858-1861.

- Truhlar, D. G., & Cramer, C. J. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. University of Minnesota.

- Wang, Z., Zhang, L., & Lin, J. M. (2006).

- Bhuvaneshwari, D. S., & Elango, K. P. (2009). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.

- Loukou, Z., & Zotou, A. (2003). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Chiacchio, U., Giofrè, S. V., Iannazzo, D., Piperno, A., & Romeo, R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.

- Abirami, D., & Krishnamoorthy, T. K. (2010).

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Retrieved from [Link]

- Al-Mulla, A. (2016).

- Tratnyek, P. G., & Scherer, M. M. (2007). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 9(5), 757-768.

- Kiss, R., Esek, Á., Krámos, B., Mucsi, Z., & Mátyus, P. (2021). Experimental and theoretical studies on the synthesis of 1, 4, 5-trisubstituted pyrrolidine-2, 3-diones. Beilstein Journal of Organic Chemistry, 17, 1746-1756.

Sources

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. agilent.com [agilent.com]

- 3. Derivitization of Amino Acids Using Waters AccQ•Tag | Waters [waters.com]

- 4. Amino acid measurement by high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 13. US5631374A - Reagents for detection of primary amines - Google Patents [patents.google.com]

Application Note: Automated On-line Derivatization for Robust and High-Throughput Targeted Metabolomics by GC-MS

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics, offering high chromatographic resolution and robust compound identification for a wide array of small molecules.[1] However, the analysis of key metabolite classes—including organic acids, amino acids, sugars, and fatty acids—is hampered by their inherent polarity and low volatility.[2][3] Chemical derivatization is an essential sample preparation step to render these compounds amenable to GC analysis.[4][5] Traditional manual, or "off-line," derivatization protocols are often labor-intensive and introduce significant analytical variability due to inconsistent reaction times and the instability of derivatized products.[2][6] This application note details the principles, protocols, and best practices for implementing on-line derivatization using a robotic autosampler. This automated approach minimizes sample handling, standardizes reaction conditions, and seamlessly integrates derivatization with GC-MS injection, thereby enhancing reproducibility, accuracy, and sample throughput for targeted metabolomics workflows.

Introduction: The Case for Automation in Derivatization

In metabolomics, the ability to reliably quantify subtle changes in metabolite concentrations is paramount. Gas chromatography's high separation efficiency and the mass spectrometer's sensitivity make GC-MS an ideal platform for this purpose.[1] The critical challenge, however, lies in volatilizing polar metabolites. Derivatization chemically modifies these compounds by replacing active hydrogen atoms on polar functional groups (e.g., –OH, –COOH, –NH2, –SH) with nonpolar moieties, which increases volatility and thermal stability.[2][7][8] This process significantly improves chromatographic peak shape, enhances separation, and increases sensitivity.[2]

While effective, manual derivatization presents several challenges:

-

Reproducibility: Minor variations in incubation time, temperature, and reagent volumes between samples can lead to incomplete or inconsistent derivatization, compromising data quality.[2]

-

Derivative Instability: Many silylated derivatives are highly susceptible to hydrolysis.[4][6] The variable time lag between manual derivatization and injection can lead to degradation of the target analytes, particularly in large sample batches.[2]

-

Throughput: Manual procedures are time-consuming and not scalable for the large sample sets typical in clinical research and drug development.[6]

On-line derivatization, facilitated by modern robotic autosamplers, directly addresses these limitations. By automating the addition of reagents, incubation, and injection in a precisely timed sequence, this approach ensures that every sample is treated identically.[2][7] Furthermore, by minimizing the delay between reaction completion and analysis, it preserves the integrity of even the most moisture-sensitive derivatives, leading to more robust and reliable datasets.[6]

Principles of Common On-line Derivatization Chemistry

The most widely adopted derivatization strategy for comprehensive metabolite analysis is a two-step process involving methoximation followed by silylation.[2][7]

Step 1: Methoximation of Carbonyl Groups

The first step targets reactive aldehyde and ketone functionalities, which are common in sugars and keto-acids.

-

Mechanism: Methoxyamine hydrochloride (MeOx) reacts with carbonyl groups to form stable methoxime derivatives. This reaction is typically performed in a solvent like pyridine, which also acts as a catalyst.[2]

-

Causality & Benefit: This initial step is crucial for several reasons. It "locks" reducing sugars into their open-chain form, preventing the formation of multiple tautomers (ring structures) that would each produce different derivatives and unnecessarily complicate the resulting chromatogram.[2][9] For α-keto acids, methoximation prevents decarboxylation during heating in the GC inlet. The overall result is a simplified chromatogram with fewer artifact peaks and more accurate quantification.[2]

Step 2: Silylation of Active Hydrogens

Following methoximation, a silylating agent is introduced to target remaining polar functional groups.

-

Mechanism: Silylation reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on hydroxyl (–OH), carboxyl (–COOH), amine (–NH), and thiol (–SH) groups with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃].[2][10]

-

Causality & Benefit: This substitution dramatically reduces the polarity of the metabolite, breaking the intermolecular hydrogen bonds that make the original compound non-volatile.[5][9] The resulting TMS derivatives are significantly more volatile and thermally stable, allowing them to be analyzed by GC-MS.[10] For sterically hindered groups, a catalyst such as Trimethylchlorosilane (TMCS), often pre-mixed with MSTFA at 1%, can be used to accelerate the reaction.[6]

Instrumentation and Automated Workflow

An on-line derivatization system is composed of a standard GC-MS instrument coupled with a programmable robotic autosampler. Essential components for the autosampler include:

-

A liquid handling syringe for precise reagent addition.

-

Heated incubation stations with orbital or vibrational shaking for controlled reaction conditions.

-

Temperature-controlled trays to maintain the stability of samples and reagents.

-

Vortex mixing station for sample homogenization.

The entire process, from sample vial pickup to injection, is automated and synchronized. The system's software allows for the overlapping of derivatization steps for subsequent samples while the current sample is undergoing GC-MS analysis, thereby maximizing instrument uptime and throughput.[2][7][11]

Detailed Application Protocols

Prerequisite: All samples must be dried completely prior to derivatization, typically via vacuum concentration or lyophilization. Silylating reagents are extremely sensitive to moisture.[1][4]

Protocol 1: Automated Two-Step Derivatization for Polar Metabolites

This protocol is broadly applicable to targeted analysis of amino acids, organic acids, and sugars.

1. Reagent Preparation:

- Methoximation Reagent: Dissolve Methoxyamine hydrochloride (MeOx) in anhydrous Pyridine to a final concentration of 20 mg/mL.[1] Sonicate gently if needed to fully dissolve. Prepare fresh or store in small aliquots under nitrogen at -20°C.

- Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Use high-purity reagent from a sealed vial.

2. Autosampler Method Setup: The following steps should be programmed into the autosampler control software (e.g., Gerstel Maestro).

| Step | Action | Parameter | Rationale |

| 1 | Sample Transfer | Transfer dried sample vial from cooled tray to agitator. | Prepares sample for reaction. |

| 2 | Reagent Addition 1 | Add 20 µL of MeOx reagent. | Initiates the methoximation reaction. |

| 3 | Incubation 1 | Incubate at 30°C for 90 minutes with agitation (e.g., 600 rpm).[6] | Ensures complete reaction of carbonyl groups. |

| 4 | Reagent Addition 2 | Add 80 µL of MSTFA + 1% TMCS reagent. | Initiates the silylation reaction. |

| 5 | Incubation 2 | Incubate at 37°C for 30 minutes with agitation (e.g., 600 rpm).[6] | Drives the silylation of active hydrogens to completion. |

| 6 | Equilibration | Cool vial in tray for 5 minutes (optional). | Allows sample to stabilize before injection. |

| 7 | Injection | Inject 1 µL into the GC-MS inlet. | Introduces the derivatized sample for analysis. |

3. Self-Validation and Quality Control:

-

Internal Standards: A mixture of stable isotope-labeled internal standards corresponding to target analytes should be added prior to sample extraction and drying to monitor process efficiency.

-

Pooled QC Samples: A pooled QC sample, created by combining a small aliquot from every study sample, should be injected periodically (e.g., every 10 samples) to monitor the stability and reproducibility of the entire analytical run.

-

Solvent Blanks: Run blanks to identify any background contamination from reagents or the system.

Protocol 2: On-line In-Port Silylation for Fatty Acids

This simplified protocol is suitable for analytes like free fatty acids that do not require methoximation. The derivatization occurs rapidly in the heat of the GC injection port.[12]

1. Reagent Preparation:

- Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA.

- Sample Solvent: Anhydrous solvent such as hexane or toluene containing an internal standard (e.g., a non-native fatty acid).

2. Autosampler Method Setup: This "co-injection" method involves drawing both the sample and the derivatizing reagent into the syringe immediately before injection.

| Step | Action | Parameter | Rationale |

| 1 | Reagent Draw | Draw 1 µL of BSTFA reagent into the syringe. | Primes syringe with derivatizing agent. |

| 2 | Air Gap | Draw a 0.5 µL air bubble. | Separates reagent from the sample to prevent premature reaction. |

| 3 | Sample Draw | Draw 1 µL of the sample extract. | Loads the analyte into the syringe. |

| 4 | Injection | Perform a fast injection into a heated GC inlet (>220°C ).[12] | The heat of the inlet vaporizes the sample and reagent, driving a near-instantaneous derivatization reaction. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor/Tailing Peak Shape | 1. Incomplete derivatization. 2. Presence of moisture in sample or reagents. 3. Active sites in the GC inlet liner or column. | 1. Increase incubation time or temperature for the silylation step. Consider using a catalyst (TMCS). 2. Ensure samples are completely dry. Use fresh, anhydrous reagents and solvents.[4] 3. Perform inlet maintenance: replace the liner and septum. Trim the front of the analytical column. |

| Multiple Peaks for a Single Analyte | 1. Incomplete methoximation (for sugars, leading to different isomers). 2. Incomplete silylation of a molecule with multiple functional groups. | 1. Increase methoximation incubation time or temperature.[2] 2. Confirm anhydrous conditions. Increase silylation time/temperature or reagent volume. |

| Low Analyte Response / Signal Loss | 1. Degradation of unstable TMS derivatives. 2. Adsorption of analytes in the GC system. | 1. This is a key advantage of on-line systems. Ensure the time between derivatization and injection is minimal. 2. Use a deactivated GC inlet liner. Check for system contamination. |

| Ghost Peaks / High Baseline | 1. Contamination from reagents ("reagent bleed"). 2. Syringe or system carryover. | 1. Use high-purity reagents. Avoid excessive reagent volumes. Run solvent blanks to identify the source. 2. Implement rigorous syringe washing steps in the autosampler method between injections. |

Conclusion

On-line derivatization represents a significant advancement in the field of GC-MS-based metabolomics. By automating and standardizing the critical derivatization step, researchers can overcome the primary sources of variability associated with manual sample preparation. This approach not only delivers superior data quality in terms of reproducibility and accuracy but also dramatically increases sample throughput. For laboratories engaged in targeted metabolomics for clinical research, biomarker discovery, and drug development, the implementation of an automated on-line derivatization workflow is an essential strategy for generating robust, high-confidence results.

References

-

Birkemeyer, C., Lattka, E., & Lemuth, K. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 861. [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

-

ResearchGate. (n.d.). Derivatization methods for GC-MS analysis of metabolites. [Link]

-

Drawell. (n.d.). Automated Sample Preparation for GC-MS. [Link]

-

Springer Nature. (n.d.). Overview of common derivatization protocols used in GC–MS based metabolomics. [Link]

-

Thermo Fisher Scientific Inc. (2015, July 15). The Role of GC-MS/MS in Metabolomics Experiments and the Exploration of Optimized Workflows [Video]. YouTube. [Link]

-

Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]

-

Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

-

Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

-

Abbiss, H., Rawlinson, C., Maker, G., & Trengove, R. (2016). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. Metabolomics, 12(6), 1-11. [Link]

-

Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

-

Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Gas Chromatography. [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

-

Higashi, T., & Ogawa, S. (2017). Chemical derivatization in LC-MS bioanalysis: Current & future challenges. Bioanalysis, 9(1), 1-4. [Link]

-

MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. [Link]

-

American Laboratory. (2016, February 19). Smart Sample Prep in Chromatography: An Automated Liquid–Liquid Extraction Technique for Metabolomics Analysis. [Link]

-

D'Souza, M. P., & Krovvidi, K. R. (1995). On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry. Journal of Chromatographic Science, 33(4), 183-189. [Link]

Sources

- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

minimizing by-products in aniline synthesis reactions

A Guide to Minimizing By-products in Aniline Synthesis Reactions

Welcome to the Technical Support Center for Aniline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aniline synthesis reactions, focusing on the minimization of common by-products. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of Aniline via Reduction of Nitrobenzene

The reduction of nitrobenzene is a widely used method for synthesizing aniline. However, the reaction can be complicated by the formation of several by-products. This section addresses common challenges associated with this synthetic route.

Question 1: My nitrobenzene reduction is producing significant amounts of azoxybenzene and azobenzene. How can I minimize these impurities?

Answer:

The formation of azoxybenzene and azobenzene are common issues in the reduction of nitrobenzene, particularly when using certain catalysts like Raney nickel.[1] These by-products arise from the condensation of intermediate species, namely nitrosobenzene and phenylhydroxylamine.[2] The reaction proceeds through a series of reduction steps, and incomplete reduction can lead to the accumulation of these intermediates, which then react with each other to form the undesired azo compounds.

Causality and Mechanism:

The reduction of nitrobenzene to aniline is a six-electron process that can proceed through a "direct" pathway or a "condensation" pathway.[3] The direct pathway involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amino group. The condensation pathway, which leads to by-products, occurs when the nitrosobenzene and phenylhydroxylamine intermediates react with each other.[2][3] Alkaline conditions can favor the condensation pathway.[3]

Visualizing the Reaction Pathway:

Caption: Reaction pathways in nitrobenzene reduction.

Troubleshooting Protocol to Minimize Azo By-products:

-

Catalyst Selection:

-

Recommendation: Opt for catalysts that favor the direct reduction pathway, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C).[1]

-

Rationale: These catalysts are generally more selective for the complete reduction to aniline and are less prone to facilitating the condensation reactions that form azo compounds.

-

-

Reaction Conditions Optimization:

-

pH Control: Maintain acidic to neutral conditions. The use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) is a classic method that proceeds under acidic conditions, which protonates the aniline as it forms, preventing it from participating in side reactions.[4][5]

-

Temperature Control: Keep the reaction temperature moderate. High temperatures can promote side reactions. For catalytic hydrogenations, temperatures in the range of 25-80°C are typically effective.

-

Hydrogen Pressure: Ensure sufficient hydrogen pressure in catalytic hydrogenations. A higher pressure generally favors the complete reduction to aniline.

-

-

Step-by-Step Experimental Protocol (using Sn/HCl):

-

In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene and granulated tin.

-

Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may need to be cooled in a water bath to maintain control.[4]

-

After the addition of acid is complete, heat the mixture under reflux for 30-60 minutes to ensure complete reaction.[4]

-

Cool the reaction mixture and add a concentrated solution of sodium hydroxide to neutralize the excess acid and liberate the free aniline.

-

Isolate the aniline by steam distillation or solvent extraction.

-

Data Summary for By-product Minimization:

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd/C, Pt/C, Rh/C, or Sn/HCl, Fe/HCl | Favors direct reduction pathway; avoids intermediates that lead to azo compounds. |

| pH | Acidic to Neutral | Suppresses condensation reactions of intermediates. |

| Temperature | 25-80°C (catalytic), Reflux (Sn/HCl) | Minimizes side reactions and decomposition. |

| Hydrogen Pressure | Sufficiently high for catalytic reduction | Drives the reaction to completion, minimizing intermediates. |

Question 2: My aniline product is contaminated with cyclohexylamine. What causes this and how can I prevent it?

Answer:

The presence of cyclohexylamine as a by-product indicates over-hydrogenation of the aromatic ring of aniline. This is a common issue when using highly active hydrogenation catalysts under harsh conditions.

Causality and Mechanism:

The formation of cyclohexylamine occurs when the hydrogenation process does not stop at the aniline stage but continues to reduce the benzene ring. This is more likely to happen with highly active catalysts like rhodium and under conditions of high temperature and high hydrogen pressure.

Visualizing the Over-hydrogenation Pathway:

Caption: Formation of cyclohexylamine by over-hydrogenation.

Troubleshooting Protocol to Prevent Over-hydrogenation:

-

Catalyst Choice:

-

Recommendation: Use a less active hydrogenation catalyst. Palladium on carbon (Pd/C) is often a good choice for selective nitro group reduction without affecting the aromatic ring.

-

Rationale: Pd/C is generally selective for the reduction of nitro groups over the hydrogenation of aromatic rings under moderate conditions.

-

-

Reaction Conditions Control:

-

Temperature: Maintain a lower reaction temperature. Over-hydrogenation is more likely at elevated temperatures.[6] Aim for room temperature to 60°C.

-

Hydrogen Pressure: Use a lower hydrogen pressure. High pressures can drive the hydrogenation of the aromatic ring. Pressures in the range of 1-4 MPa are often sufficient for nitro group reduction.[7]

-

Reaction Time: Monitor the reaction progress carefully and stop the reaction once the nitrobenzene has been consumed to avoid further reduction of the aniline.

-

Data Summary for Preventing Over-hydrogenation:

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd/C | Selective for nitro group reduction over aromatic ring hydrogenation. |

| Temperature | Room Temperature to 60°C | Reduces the likelihood of aromatic ring hydrogenation. |

| Hydrogen Pressure | 1-4 MPa | Sufficient for nitro reduction without promoting over-hydrogenation. |

| Reaction Time | Monitored to completion of nitrobenzene consumption | Prevents further reduction of the aniline product. |

Part 2: Synthesis of Aniline via Ammonolysis of Phenol

The direct amination of phenol with ammonia is another important industrial method for aniline synthesis. A key challenge in this process is the formation of diphenylamine as a by-product.

Question 3: I am observing a significant amount of diphenylamine in my aniline synthesis from phenol. How can I improve the selectivity towards aniline?

Answer:

The formation of diphenylamine (DPA) is a known side reaction in the ammonolysis of phenol, where the aniline product reacts further with either another aniline molecule or a phenol molecule.[8][9] Minimizing DPA formation requires careful control of reaction conditions and reactant ratios.

Causality and Mechanism:

Diphenylamine is formed through a secondary reaction where the initially formed aniline acts as a nucleophile and attacks another molecule of aniline or phenol. This reaction is also catalyzed by the solid acid catalysts used for the primary amination reaction.[8]

Visualizing the Formation of Diphenylamine:

Caption: By-product formation in phenol ammonolysis.

Troubleshooting Protocol to Minimize Diphenylamine Formation:

-

Reactant Molar Ratio:

-

Recommendation: Use a high molar ratio of ammonia to phenol.

-

Rationale: A large excess of ammonia shifts the equilibrium towards the formation of aniline and reduces the probability of aniline reacting with itself or with phenol.[8]

-

-

Reaction Temperature and Pressure:

-

Temperature: Operate at an optimal temperature range. While higher temperatures increase the reaction rate, they can also promote the formation of DPA. A typical range is 300-450°C.

-

Pressure: Maintain a high pressure. This helps to keep the ammonia in the reaction phase and favors the desired amination reaction. Pressures of 200 bar are common in industrial processes.

-

-

Catalyst Selection and Modification:

-

Recommendation: Use a selective catalyst. Alumina-based catalysts are commonly used. Modifying the catalyst to control its acidity can improve selectivity.

-

Rationale: The acidity of the catalyst plays a crucial role in both the desired amination and the undesired DPA formation. Fine-tuning the catalyst properties can help to suppress the secondary reactions.

-

-

Recycle Stream Management:

-

Recommendation: If using a continuous process with recycling, control the concentration of aniline in the recycle stream.

-

Rationale: High concentrations of aniline in the reactor feed will increase the rate of DPA formation.[8]

-

Data Summary for Minimizing Diphenylamine:

| Parameter | Recommended Condition | Rationale |

| Ammonia:Phenol Molar Ratio | High (e.g., >10:1) | Shifts equilibrium towards aniline formation. |

| Temperature | 300-450°C | Balances reaction rate and selectivity. |

| Pressure | High (e.g., 200 bar) | Maintains high ammonia concentration in the reaction phase. |

| Catalyst | Solid acid catalyst (e.g., alumina) with optimized acidity | Promotes selective amination of phenol. |

References

-

Wisniak, J. (2022). Reduction of Nitrobenzene to Aniline. ResearchGate. [Link]

-

Tarasov, A. K., & Kharlampidi, K. E. (2007). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. Kinetics and Catalysis, 48(3), 395-401. [Link]

-

Clark, J. (2023). The preparation of phenylamine (aniline). Chemguide. [Link]

-

Wang, Z., et al. (2021). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository. [Link]

-

Khan, M. A., et al. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. [Link]

-

Scribd. (n.d.). Aniline Production via Ammonolysis Process. Scribd. [Link]

-

Chemistry Katta by Pravin Sir. (2022, June 11). Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc [Video]. YouTube. [Link]

-

Lei, M., et al. (2021). First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. The Journal of Physical Chemistry C, 125(35), 19349–19358. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Optimization of parameters of nitrobenzene reduction to aniline in.... [Link]

-

ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

user24739. (2014, July 30). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange. [Link]

-

Scribd. (n.d.). Production of Aniline From Ammonolysis of Phenol - 2010-CH-09,61,65,87. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2022). Liquid-Phase Amination of Phenol to Aniline over the Pd/MgO Catalyst without External Hydrogen Addition. Industrial & Engineering Chemistry Research. [Link]

-

ACS Publications. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103450028A - Method for preparing cyclohexylamine and dicyclohexylamine from nitrobenzene through one-step catalytic hydrogenation - Google Patents [patents.google.com]

- 8. EP0127395A2 - Production of diphenylamine and aniline from phenol and ammonia - Google Patents [patents.google.com]

- 9. EP0127395A2 - Production of diphenylamine and aniline from phenol and ammonia - Google Patents [patents.google.com]

Technical Support Center: Navigating the Challenges of Aniline Derivative Scale-Up

Welcome to the technical support center for the scale-up synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex transition from laboratory-scale experiments to industrial production. Aniline and its derivatives are cornerstone molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] However, scaling their synthesis presents significant challenges in reaction control, purity, and safety. This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure a safe, efficient, and scalable process.

Section 1: Managing Highly Exothermic Reactions in Nitroaromatic Reductions

The catalytic hydrogenation of nitroaromatics is the most common industrial route to anilines, prized for its efficiency and atom economy.[3] However, this reaction is notoriously exothermic, releasing a significant amount of heat that, if mismanaged, can lead to thermal runaway, dangerous pressure build-up, and catastrophic failure.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My large-scale nitrobenzene hydrogenation is showing an uncontrollable temperature spike despite using the same catalyst loading as the lab scale. What is happening and how can I prevent it?

A1: This is a classic sign of inadequate heat removal, a common issue when scaling up. The surface-area-to-volume ratio of a reactor decreases as its size increases, making heat dissipation less efficient.

-

Causality: The hydrogenation of nitrobenzene is highly exothermic.[3] At a larger scale, the heat generated by the reaction exceeds the rate of heat removal through the reactor jacket, leading to a rapid temperature increase. This accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop known as thermal runaway.[3]

-

Troubleshooting & Optimization:

-

Reduce Reactant Addition Rate: Implement a semi-batch process. Instead of adding all the nitroaromatic at once, add it portion-wise or via a continuous feed pump. This allows you to control the reaction rate by limiting the available substrate.

-

Improve Agitation: Ensure your reactor's agitation system is sufficient for the larger volume. Poor mixing creates localized hot spots where the reaction can accelerate uncontrollably.[7]

-

Lower Initial Temperature: Start the reaction at a lower temperature to create a larger safety margin before reaching a critical thermal runaway point.[3]

-

Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink.

-

Process Safety Assessment: Before scaling, perform a reaction calorimetry study to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) to properly engineer the cooling capacity needed.

-

Q2: I am observing low yields and the formation of significant byproducts like azoxybenzene in my scaled-up hydrogenation. What is the cause?

A2: This issue is often linked to poor temperature control and inefficient hydrogen mass transfer.

-

Causality: Incomplete reduction or side reactions can occur if the catalyst surface is starved of either hydrogen or the nitroaromatic substrate. At elevated temperatures resulting from poor heat control, intermediates can dimerize to form impurities like azoxy and azo compounds.[8]

-

Troubleshooting & Optimization:

-

Hydrogen Mass Transfer: Ensure efficient hydrogen delivery. On a larger scale, the headspace pressure may not be sufficient. Consider using a sparging tube to bubble hydrogen directly into the reaction mixture, increasing the gas-liquid interface.

-